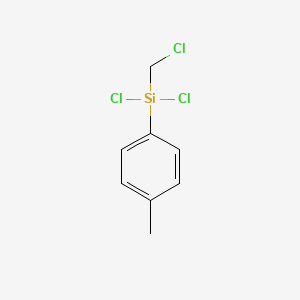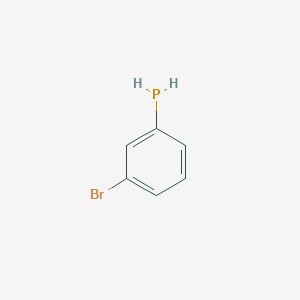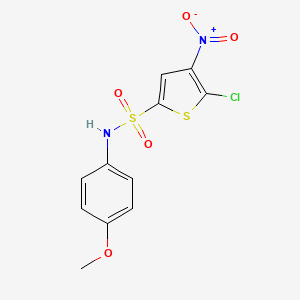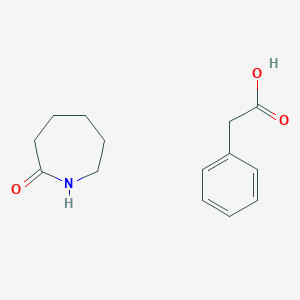![molecular formula C20H44O3Si2 B12594868 (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol CAS No. 612825-54-4](/img/structure/B12594868.png)
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its two tert-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with a chiral precursor that already contains the desired stereochemistry. The hydroxyl groups are then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol can undergo various chemical reactions, including:
Oxidation: The double bond in the octene moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free diol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of TBDMS groups.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Resulting from dihydroxylation of the double bond.
Free Diol: Obtained after deprotection of the TBDMS groups.
Scientific Research Applications
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function. The TBDMS groups protect the hydroxyl functionalities, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-3-ol: Similar structure but with a different position of the hydroxyl group.
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octane-4-ol: Lacks the double bond in the octene moiety.
(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
The unique combination of stereochemistry and functional groups in (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol makes it particularly valuable in synthetic organic chemistry. The presence of TBDMS protecting groups allows for selective reactions, making it a versatile intermediate in the synthesis of complex molecules.
Properties
CAS No. |
612825-54-4 |
|---|---|
Molecular Formula |
C20H44O3Si2 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
(4R,5R,6S)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-en-4-ol |
InChI |
InChI=1S/C20H44O3Si2/c1-13-15-16(21)18(23-25(11,12)20(6,7)8)17(14-2)22-24(9,10)19(3,4)5/h14,16-18,21H,2,13,15H2,1,3-12H3/t16-,17+,18-/m1/s1 |
InChI Key |
SVGRKNWVERXDFQ-FGTMMUONSA-N |
Isomeric SMILES |
CCC[C@H]([C@H]([C@H](C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CCCC(C(C(C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


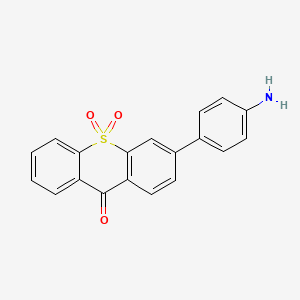

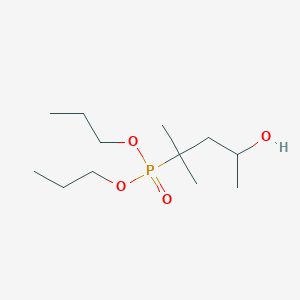
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
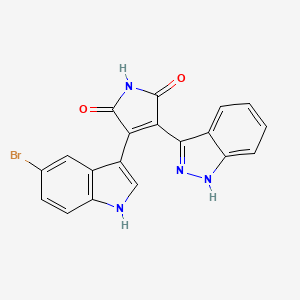

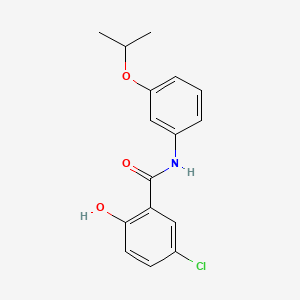
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
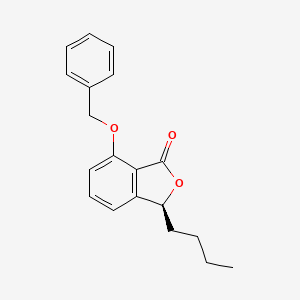
![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)
